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Overview
Description
Zuranolone is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid A (GABA A) receptor. It is primarily used for the treatment of postpartum depression and major depressive disorder. Zuranolone is known for its rapid onset of action and its ability to be administered orally, making it a convenient option for patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zuranolone involves multiple steps, starting from readily available steroid precursors. The key steps include the formation of the core steroid structure, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as reducing agents and oxidizing agents .
Industrial Production Methods
Industrial production of zuranolone follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Zuranolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions include various derivatives of zuranolone with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Zuranolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of neuroactive steroids.
Biology: Investigated for its effects on neuronal development, regeneration, and neurotransmission.
Medicine: Primarily used for the treatment of postpartum depression and major depressive disorder. .
Industry: Used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Zuranolone exerts its effects by acting as a positive allosteric modulator of the GABA A receptor. This enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. The molecular targets include the synaptic and extrasynaptic GABA A receptors, which are involved in regulating mood and anxiety .
Comparison with Similar Compounds
Similar Compounds
Brexanolone: Another neuroactive steroid used for the treatment of postpartum depression.
Allopregnanolone: An endogenous neurosteroid that zuranolone mimics in its mechanism of action.
Uniqueness of Zuranolone
Zuranolone is unique due to its oral bioavailability and longer half-life compared to brexanolone. This makes it more convenient for patients and allows for more flexible dosing schedules .
Properties
IUPAC Name |
1-[2-(3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARRKNSQXBRBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.